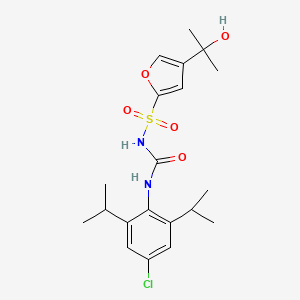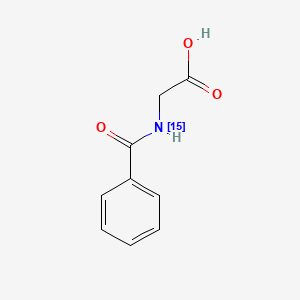
2-(benzoyl(15N)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzoyl(15N)amino)acetic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound features a benzoyl group attached to an amino group, which is further connected to an acetic acid moiety. The presence of the nitrogen-15 isotope makes it particularly valuable for research applications, especially in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzoyl(15N)amino)acetic acid typically involves the reaction of benzoyl chloride with glycine labeled with nitrogen-15. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like dichloromethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and reactors can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzoyl(15N)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoyl oxides
Reduction: Benzyl derivatives
Substitution: Various substituted amino acids
Aplicaciones Científicas De Investigación
2-(benzoyl(15N)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in isotope labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of labeled compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(benzoyl(15N)amino)acetic acid involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, while the nitrogen-15 label allows for tracking and studying these interactions. The pathways involved may include metabolic processes where the compound is incorporated and subsequently metabolized, providing insights into its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-aminobenzoxazole
- 2-aminobenzothiazole
- 2-arylbenzothiazole
Uniqueness
2-(benzoyl(15N)amino)acetic acid is unique due to the presence of the nitrogen-15 isotope, which makes it particularly useful for isotope labeling studies. This feature distinguishes it from other similar compounds that do not have this isotopic label, thereby enhancing its utility in research applications.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
2-(benzoyl(15N)amino)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i10+1 |
Clave InChI |
QIAFMBKCNZACKA-DETAZLGJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)[15NH]CC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



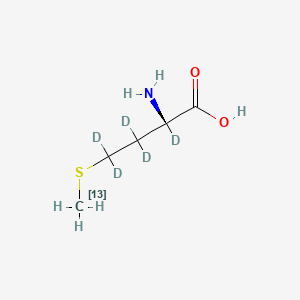
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
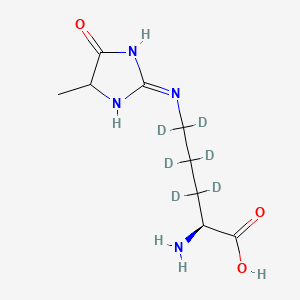

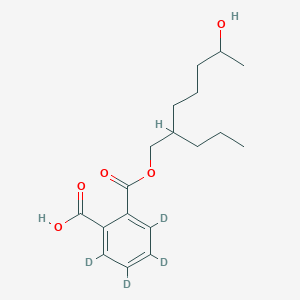
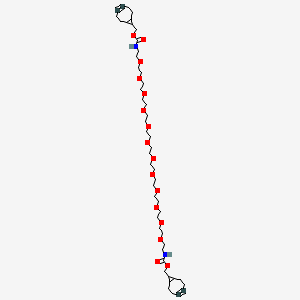

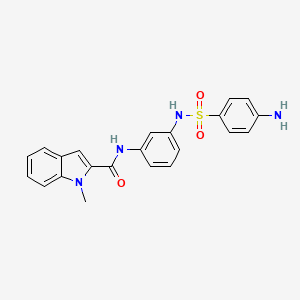
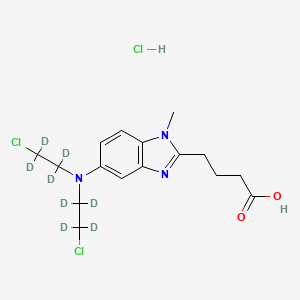
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
